molecular formula C16H16Cl3NO3 B1487832 Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-51-0

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487832
CAS RN: 1354485-51-0
M. Wt: 376.7 g/mol
InChI Key: AROGWBQBSPHHHY-HDWCWOBCSA-N
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Description

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C16H16Cl3NO3 and its molecular weight is 376.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Synthesis of Fused Pyranones and Derivatives : A study demonstrated the synthesis of various fused pyranones and their derivatives, including tetrahydro-2H-1-benzopyran-2-one and isomeric 2H-naphtho[1,2-b]pyran-2-one, using methyl 2-benzoylamino-3-dimethylaminopropenoate as a precursor. This research highlights the versatility of certain methyl compounds in synthesizing complex organic structures, which could be relevant for the development of new chemical entities with potential applications in drug discovery and material science (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

  • Naphthoquinone Series Studies : Research into the condensation of dichloro-naphthoquinone with compounds containing a reactive methylene group explored the synthesis of complex naphthoquinone derivatives. This work contributes to understanding the chemical reactivity of naphthol-based compounds, which could be applied to synthesize analogs of the compound for various scientific applications (Suryanarayana & Tilak, 1954).

Catalysis and Reaction Mechanisms

  • Catalytic Oxidation of Naphthols : A study on the catalytic oxidation of naphthols using copper-amine catalysts provided insights into reactions that could be analogous to those involving the specified methyl compound. Understanding the oxidation mechanisms could inform the development of new catalytic processes for synthesizing derivatives of the compound for research or industrial applications (Brackman & Havinga, 2010).

  • Photomethylation and Methoxylation Reactions : Investigation into the UV-irradiation of methyl 2-pyridinecarboxylate in methanol presented a method for the methylation and methoxylation of pyridine derivatives. Such methodologies could potentially be adapted for selective modification of the compound, enhancing its utility in scientific research (Sugiyama et al., 1981).

Supramolecular Chemistry

  • Supramolecular Complexes Study : The formation and structural analysis of supramolecular complexes involving naphthylpyridine and β-cyclodextrin revealed how naphthol derivatives could form stable complexes with significant changes in fluorescence properties. This research may offer a foundation for using the compound to develop novel materials or sensors based on supramolecular interactions (Nazarov et al., 2004).

properties

IUPAC Name

methyl (2S,4S)-4-(2,4-dichloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3.ClH/c1-21-16(20)14-6-9(8-19-14)22-15-11-5-3-2-4-10(11)12(17)7-13(15)18;/h2-5,7,9,14,19H,6,8H2,1H3;1H/t9-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGWBQBSPHHHY-HDWCWOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

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